molecular formula C18H37NO2 B1671238 L-erythro-Sphingosine CAS No. 6036-75-5

L-erythro-Sphingosine

Cat. No.: B1671238
CAS No.: 6036-75-5
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-MCXRAWCPSA-N
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Description

L-erythro Sphingosine is a naturally occurring amino alcohol with a long unsaturated hydrocarbon chain. It is a key component of sphingolipids, which are essential constituents of cell membranes. Sphingosine and its derivatives play crucial roles in cellular processes such as signal transduction, cell growth, and apoptosis .

Mechanism of Action

Target of Action

L-erythro-Sphingosine, also known as Safingol, is a putative synthetic sphingosine kinase inhibitor . The primary targets of this compound are sphingosine kinases (SphK), particularly SphK1 . SphKs are key enzymes that catalyze the conversion of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling substance . These kinases play a crucial role in maintaining the dynamic balance of sphingolipid-rheostat in cells .

Mode of Action

This compound interacts with its targets, the sphingosine kinases, by inhibiting their activity . This inhibition may decrease the formation of S1P due to its stereoisomeric structure . The interaction of this compound with SphKs disrupts the balance of pro-apoptotic bioactive lipids (ceramide and sphingosine) and the anti-apoptotic bioactive lipid S1P, also known as the sphingolipid rheostat .

Biochemical Pathways

The inhibition of SphKs by this compound affects the sphingolipid metabolism pathway . This pathway generates various species of sphingolipids mediated by more than 40 enzymes . The disruption of this pathway affects cellular processes such as cell differentiation, growth, migration, and metabolism .

Pharmacokinetics

It is known that this compound is being tested in clinical trials as an anticancer agent . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are critical areas of ongoing research.

Result of Action

The inhibition of SphKs by this compound leads to a decrease in the formation of S1P . This results in a disruption of the sphingolipid rheostat, affecting various cellular functions and signaling . For instance, it has been found to enhance the cytotoxicity of certain chemotherapeutic agents in various malignant cell lines .

Biochemical Analysis

Biochemical Properties

L-erythro-Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases (SphKs), which phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule . This conversion is a key step in the sphingolipid metabolic pathway, which regulates the balance of ceramide, sphingosine, and S1P .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of tumorigenic cells, including breast cancer cells . It also induces apoptosis in these cells . Furthermore, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to S1P by SphKs . This conversion is a crucial part of the sphingolipid metabolic pathway, which regulates the balance of ceramide, sphingosine, and S1P . S1P, in turn, regulates cellular functions such as proliferation and survival, migration, and adhesion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown that the metabolism of sphingosine is strictly regulated to maintain the homeostatic balance of cells . This includes the regulation of its conversion to S1P, which is crucial for various cellular functions .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It is converted to S1P by SphKs, a key step in this pathway . This pathway regulates the balance of ceramide, sphingosine, and S1P, which are crucial for various cellular functions .

Subcellular Localization

It is known that the enzymes involved in its metabolism, such as SphKs, are located in the endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions

L-erythro Sphingosine can be synthesized through various methods. One common approach involves the use of ethyl erythro-2-acetamino-3-hydroxy-4-octadecenoate as a starting material. This compound is esterified with L(+)-acetylmandeloyl chloride, and the resulting diastereomers are separated by chromatography. The desired diastereomer is then reduced with sodium borohydride to yield L-erythro Sphingosine .

Industrial Production Methods

Industrial production of L-erythro Sphingosine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .

Properties

IUPAC Name

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-MCXRAWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319026
Record name L-erythro-Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-75-5
Record name L-erythro-Sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6036-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythro-sphingosine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-erythro-Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-SPHINGOSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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